molecular formula C7H7NO6S B1265887 5-Amino-3-sulfosalicylic acid CAS No. 6201-87-2

5-Amino-3-sulfosalicylic acid

Cat. No. B1265887
CAS RN: 6201-87-2
M. Wt: 233.2 g/mol
InChI Key: MLPWLRUWQJVULT-UHFFFAOYSA-N
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Description

5-Amino-3-sulfosalicylic acid is a crystalline solid . It is used in the spectrofluorimetric determination of aluminum . It is also a brown powder .


Molecular Structure Analysis

The molecular formula of 5-Amino-3-sulfosalicylic acid is C7H7NO6S . The InChI representation is InChI=1S/C7H7NO6S/c8-3-1-4 (7 (10)11)6 (9)5 (2-3)15 (12,13)14/h1-2,9H,8H2, (H,10,11) (H,12,13,14) .


Chemical Reactions Analysis

5-Amino-3-sulfosalicylic acid may react with strong oxidizers and mineral acids or bases .


Physical And Chemical Properties Analysis

5-Amino-3-sulfosalicylic acid is a crystalline solid . It has a molecular weight of 233.20 g/mol .

Scientific Research Applications

Synthesis of Heterocyclic Polyamine Salts

5-Amino-3-sulfosalicylic acid is utilized in the synthesis of novel salts with heterocyclic polyamines. These compounds exhibit layered structures with aminium cations and sulfosalicylic anions linked via water molecules. The solid-state architectures are dominated by hydrogen bonds and stabilized by weak interconnects like C-Cl⋯π and S-O⋯π interactions. This has implications in crystal engineering, where specific intramolecular synthons observed can be employed in the design of new molecules .

Catalysis in Organic Synthesis

The acid functions as a catalyst in the Biginelli reaction, which is a significant synthetic methodology for preparing various dihydropyrimidinone derivatives. These derivatives have a wide range of pharmacological properties, including antiviral and antibacterial activities. The use of 5-Amino-3-sulfosalicylic acid in catalysis demonstrates its potential in facilitating the synthesis of complex molecular structures .

Metal Chelation

5-Amino-3-sulfosalicylic acid acts as a polyfunctional metal chelating ligand. It forms metal coordination complexes, which are crucial in various applications, including metal detection and analysis. The ability to bind with metals makes it valuable in studies related to metal ion behavior in biological systems .

Biochemical Applications

In biochemistry, the acid serves as a pH buffering agent, indicator, and antioxidant. It’s used in protein electrophoresis for the determination of total proteins in biological fluids. Its role as a buffering agent is essential in maintaining the pH stability required for various biochemical reactions .

Supramolecular Chemistry

5-Amino-3-sulfosalicylic acid is a building block for multifunctional supramolecular architectures. Its rich hydrogen bonding capability allows for the creation of complex structures with potential applications in materials science and nanotechnology .

Organocatalysis

As an organocatalyst, 5-Amino-3-sulfosalicylic acid has applications in diverse fields. It’s used as a spray reagent for the detection of sugars on thin-layer chromatograms and as a redox indicator. Its catalytic properties are also explored in the study of pulse radiolysis .

Safety And Hazards

5-Amino-3-sulfosalicylic acid may react with strong oxidizing agents, with mineral acids or bases . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

5-amino-2-hydroxy-3-sulfobenzoic acid
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InChI

InChI=1S/C7H7NO6S/c8-3-1-4(7(10)11)6(9)5(2-3)15(12,13)14/h1-2,9H,8H2,(H,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPWLRUWQJVULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO6S
Record name 5-AMINO-3-SULFOSALICYLIC ACID
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DSSTOX Substance ID

DTXSID0024507
Record name 5-Amino-3-sulfosalicylic acid
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Molecular Weight

233.20 g/mol
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Physical Description

5-amino-3-sulfosalicylic acid is a brown powder. (NTP, 1992)
Record name 5-AMINO-3-SULFOSALICYLIC ACID
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 5-AMINO-3-SULFOSALICYLIC ACID
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Product Name

5-Amino-3-sulfosalicylic acid

CAS RN

6201-87-2
Record name 5-AMINO-3-SULFOSALICYLIC ACID
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 5-Amino-2-hydroxy-3-sulfobenzoic acid
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Record name Salicylic acid, 5-amino-3-sulfo-
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Record name 5-amino-3-sulphosalicylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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